4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound with the molecular formula . This compound belongs to the pyrazolopyridine family, which is characterized by a fused heterocyclic structure containing nitrogen atoms. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The unique structure of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one contributes to its classification as a potential pharmacological agent.
This compound can be sourced from various chemical databases, including PubChem, where it is listed under the identifier CID 135646652 . It falls under the classification of heterocyclic compounds due to its nitrogen-containing ring structures. Specifically, it is categorized as a pyrazolo[3,4-b]pyridine derivative, which is known for its significant biological activities.
The synthesis of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common method includes:
These synthetic routes require careful control of reaction conditions to optimize yields and purity.
The molecular structure of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one features a pyrazolo-pyridine framework with a difluoromethyl substituent at the 4-position and an ethyl group at the 2-position. The key structural data include:
This structural information suggests potential interactions with biological targets through hydrogen bonding and lipophilic interactions .
The compound can participate in various chemical reactions typical for heterocycles, including:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. Compounds in this class often act as inhibitors or modulators in biochemical pathways. For instance, they may inhibit phosphodiesterase enzymes or act on kinases involved in cancer signaling pathways. Such interactions typically lead to alterations in cellular processes like proliferation or apoptosis .
The physical properties of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one include:
Chemical properties include:
These properties influence its handling and application in research settings .
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting various diseases, particularly those involving enzyme inhibition pathways relevant to cancer or inflammation. Its unique structural features may also allow it to serve as a scaffold for designing more complex molecules with enhanced efficacy or selectivity against specific biological targets.
The synthesis of the pyrazolo[3,4-b]pyridine core relies heavily on cyclocondensation strategies using N-substituted pyrazole precursors. For 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, a prototypical approach involves reacting 5-amino-1-ethyl-3-methylpyrazole with ethyl 4,4-difluoroacetoacetate under acidic catalysis (e.g., polyphosphoric acid). This Knorr-type reaction proceeds via imine formation followed by intramolecular cyclodehydration, yielding the bicyclic scaffold with the critical difluoromethyl group at C4 [1] [8]. Alternative routes employ preformed pyridine intermediates; for instance, 6-hydroxy-2-ethyl-2H-pyrazolo[3,4-b]pyridine undergoes electrophilic difluoromethylation at C4 using ClCF₂H/CuI systems. However, this method suffers from poor regioselectivity (<60%) and competitive O-alkylation [7]. Microwave-assisted cyclization significantly optimizes these pathways, reducing reaction times from 12–24 hours to 30–45 minutes while improving yields by 15–30% through enhanced thermal efficiency and suppression of side reactions like dehalogenation [8] [10].
Table 1: Comparison of Traditional Synthetic Methods
Starting Materials | Conditions | Yield (%) | Limitations |
---|---|---|---|
5-Amino-1-ethyl-3-methylpyrazole + ethyl 4,4-difluoroacetoacetate | PPA, 120°C, 18h | 65–75 | High temperatures, acidic waste |
6-Hydroxy-2-ethyl-2H-pyrazolo[3,4-b]pyridine + ClCF₂H/CuI | DMF, 80°C, 6h | 40–60 | Regioselectivity issues, O-alkylation |
3-(Difluoromethyl)-1H-pyrazol-5-amine + ethyl 3-ethoxyacrylate | MW, 150°C, 0.5h | 80–88 | Specialized equipment required |
One-pot multicomponent reactions (MCRs) have emerged as superior methods for assembling the difluoromethylated scaffold with improved atom economy. A pivotal strategy employs ethyl 4,4-difluoroacetoacetate, ethyl glyoxylate, and 1-ethyl-3-aminopyrazole in acetate buffer with NaCl catalysis. This tandem Knoevenagel–Michael–cyclocondensation sequence proceeds at 60°C for 8 hours, achieving 75–82% isolated yield of the target compound. The NaCl additive enhances regioselectivity by stabilizing charged intermediates, while the acetate buffer maintains optimal pH (4.5–5.5) to prevent hydrolysis of the difluoroacetyl moiety [2] [6]. For N-alkylation diversification, in situ trapping of the pyrazolone intermediate with alkyl halides enables direct access to C2-alkylated derivatives. Ethyl iodide incorporation at this stage affords the 2-ethyl variant with >90% regioselectivity, as confirmed by ¹⁹F NMR kinetics studies [4] [9]. Solvent screening reveals that ethanol/water (4:1) mixtures maximize difluoromethyl retention (<5% defluorination), whereas pure DMF or DMSO promotes side reactions.
Table 2: Optimization of One-Pot MCR Conditions
Reagents | Catalyst/Additive | Temperature/Time | Yield (%) | Regioselectivity (C4-CF₂H) |
---|---|---|---|---|
Ethyl 4,4-difluoroacetoacetate + ethyl glyoxylate + 1-ethyl-3-aminopyrazole | NaCl/Acetate buffer | 60°C, 8h | 75–82 | >95% |
Same as above + ethyl iodide | K₂CO₃ | 80°C, 12h | 70–78 | >90% (N1-ethyl) |
Ethyl 4,4-difluoroacetoacetate + NH₄OAc + 1-ethyl-5-aminopyrazole | None | 120°C, 6h | 50–60 | 80–85% |
Regioselective modification of the scaffold demands precise control due to tautomerism and electronic biases. N1-Alkylation (e.g., ethyl group installation) is optimally achieved using ethyl iodide/potassium carbonate in DMF at 60°C, which favors N- over O-alkylation (20:1 selectivity) by pre-coordinating the pyridinone oxygen. For C3 functionalization, palladium-catalyzed coupling dominates: Suzuki-Miyaura reactions on 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine with arylboronic acids (Pd(OAc)₂/XPhos, Cs₂CO₃, EtOH/H₂O) install aryl groups at C6 while preserving the difluoromethyl group. Subsequent C3 lithiation (n-BuLi, THF, –78°C) and quenching with electrophiles (e.g., DMF for formylation, I₂ for iodination) afford C3-substituted derivatives [4] [5] [8]. Direct C6 carboxylation exploits the scaffold’s inherent acidity; deprotonation with LiTMP followed by CO₂ insertion yields 6-carboxylic acids, pivotal for amide-coupled prodrugs like methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate [9].
Table 3: Regioselective Modification Strategies
Position | Reaction Type | Conditions | Key Applications |
---|---|---|---|
N1 | Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C, 6h | Introduction of 2-ethyl group |
C3 | Halogenation/Lithiation | 1) n-BuLi/THF/–78°C; 2) Electrophile quench | Installation of formyl, iodo, or aryl groups |
C6 | Suzuki Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, EtOH/H₂O, 80°C | Aryl/heteroaryl diversification |
C6 | Carboxylation | LiTMP, THF, –78°C; then CO₂ | Prodrug synthesis (e.g., ester derivatives) |
Ethyl 4,4-difluoroacetoacetate (EDFA) serves as the linchpin fluorinated synthon for modular assembly, leveraging its ambident electrophilicity. The difluoroenolizable carbonyl undergoes condensations with aminoheterocycles to install the C4-CF₂H group in a single step, while the ester moiety facilitates ring closure or hydrolysis for further derivatization. Computational studies (DFT) reveal that the fluorine atoms’ +I effect stabilizes the enolate intermediate during cyclocondensation, lowering the energy barrier by 5.8 kcal/mol compared to non-fluorinated analogs [2] [6]. For late-stage difluoromethylation, (difluoromethyl)trimethylsilane (TMSCF₂H) with CsF in DMF efficiently functionalizes C4-bromo precursors via an Sₙ2′ mechanism, though this requires stoichiometric silver oxide to suppress protodebromination [7]. Recent advances exploit fluorinated diazonium salts (e.g., [PhN₂⁺][BF₄⁻]) for Balz-Schiemann-type reactions on C4-aminopyrazolopyridines, but yields remain moderate (40–50%) due to competing Sandmeyer pathways [3].
Table 4: Fluorinated Building Blocks and Their Applications
Synthon | Reaction Type | Target Position | Yield Range (%) | Advantages |
---|---|---|---|---|
Ethyl 4,4-difluoroacetoacetate | Cyclocondensation | C4 | 65–88 | Atom-economical, single-step CF₂H installation |
ClCF₂H/CuI | Electrophilic substitution | C4 | 40–60 | Wide commercial availability |
TMSCF₂H/CsF | Nucleophilic substitution | C4 | 70–78 | Compatibility with halogens |
[PhN₂⁺][BF₄⁻] | Diazotization/dediazonization | C4 | 40–50 | Applicable to amino precursors |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9